molecular formula C7H11N2OP B13545574 4-(Dimethylphosphinyl)-3-pyridinamine

4-(Dimethylphosphinyl)-3-pyridinamine

Cat. No.: B13545574
M. Wt: 170.15 g/mol
InChI Key: ZRSKHNPQAXDCKT-UHFFFAOYSA-N
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Description

4-(dimethylphosphoryl)pyridin-3-amine is a chemical compound with the molecular formula C7H11N2OP It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylphosphoryl)pyridin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(dimethylphosphoryl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylphosphoryl)pyridin-3-amine
  • 3-(dimethylphosphoryl)pyridin-4-amine
  • 4-(dimethylphosphoryl)pyridin-2-amine

Uniqueness

4-(dimethylphosphoryl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H11N2OP

Molecular Weight

170.15 g/mol

IUPAC Name

4-dimethylphosphorylpyridin-3-amine

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3

InChI Key

ZRSKHNPQAXDCKT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=NC=C1)N

Origin of Product

United States

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